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Introduction
2-Methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the

quinoline class of molecules.[1] Quinoline and its derivatives are recognized as privileged

structures in medicinal chemistry, forming the core of numerous compounds with a wide array

of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

[3][4][5] For researchers, scientists, and drug development professionals, a thorough

understanding of the physical properties of this key intermediate is not merely academic; it is

fundamental to its application.

The success of any compound in the development pipeline hinges on properties such as

solubility, stability, and its ionization state in physiological environments.[6] These parameters

dictate everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in

preclinical studies. This guide provides a comprehensive examination of the core physical

properties of 2-Methoxyquinoline-4-carboxylic acid, offering both established data and the

detailed, field-proven experimental protocols required to validate these characteristics in a

laboratory setting. The methodologies described herein are presented as self-validating

systems, emphasizing the causality behind experimental choices to ensure accuracy and

reproducibility.
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Molecular Identity and Core Properties
A precise understanding of a compound begins with its fundamental identifiers and structural

properties. These data form the basis for all subsequent analytical and experimental work.

Chemical Structure:

Table 1: Core Identifiers for 2-Methoxyquinoline-4-carboxylic Acid

Property Value Source(s)

IUPAC Name
2-Methoxyquinoline-4-

carboxylic Acid
[7]

CAS Number 10222-62-5 [7][8][9]

Molecular Formula C₁₁H₉NO₃ [7][9][10][11]

Molecular Weight 203.19 g/mol [7][9][10][11]

Physical Form Solid [10][11]

Melting Point: A Criterion for Purity
The melting point is one of the most critical physical properties of a solid organic compound,

serving as a primary indicator of its identity and purity.[12] A sharp, well-defined melting point

range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities

will depress the melting point and broaden the range.[13]

Experimental Protocol: Capillary Melting Point
Determination
This protocol describes the determination of the melting point range using a standard digital

melting point apparatus, a technique valued for its accuracy and small sample requirement.

Methodology Rationale: The method relies on slow, uniform heating of a finely powdered

sample within a capillary tube.[13] The slow heating rate (approx. 1-2°C per minute) near the

expected melting point is crucial for allowing the system to remain in thermal equilibrium,

ensuring an accurate observation of the phase transition.[12][13]
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Step-by-Step Protocol:

Sample Preparation: Place a small amount of 2-Methoxyquinoline-4-carboxylic acid onto

a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[12][14]

Capillary Loading: Take a capillary tube sealed at one end.[12] Push the open end of the

tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack

the powder into the sealed end. Repeat until the compound occupies 1-3 mm of the capillary

tube's length.[14][15]

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting

point apparatus.[12]

Initial Rapid Determination (Optional but Recommended): Set a rapid heating rate to quickly

determine an approximate melting point. This saves time during the precise measurement.

Precise Determination: Allow the apparatus to cool. Insert a fresh capillary tube. Set the

starting temperature to approximately 20°C below the approximate melting point found in the

previous step.

Heating and Observation: Set the heating rate to 1-2°C per minute.[13]

Record Melting Range:

Record the temperature (T1) at which the first drop of liquid appears.

Record the temperature (T2) at which the entire sample has completely melted into a clear

liquid.[14]

Reporting: The melting point is reported as the range T1 – T2. For a pure sample, this range

should be narrow.

Replicates: Perform at least two additional careful determinations until consistent values are

obtained.

Workflow for Melting Point Determination
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Sample Preparation Measurement Data Recording

Crush Sample to Fine Powder Load into Capillary Tube (1-3 mm) Insert into Apparatus Set Heating Rate (1-2°C/min) Observe Phase Transition Record T1 (Onset of Melting) Record T2 (Complete Melting) Report Range: T1 - T2

Click to download full resolution via product page

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility: A Cornerstone of Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's

journey from discovery to market.[6] It affects absorption, distribution, and formulation

strategies. For drug development, understanding a compound's equilibrium (or thermodynamic)

solubility in aqueous media across a physiological pH range is mandatory.[16]

Experimental Protocol: Thermodynamic Solubility via
Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[17] It

measures the concentration of a saturated solution in equilibrium with the undissolved solid,

providing a true measure of the compound's solubility under specific conditions.

Methodology Rationale: The core principle is to create a saturated solution where the rate of

dissolution equals the rate of precipitation.[6] By adding an excess of the solid to the solvent

and allowing sufficient time for equilibration with agitation, this steady state is achieved.

Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Protocol:

System Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 1.2,

4.5, and 6.8 to simulate physiological conditions).[16]

Sample Addition: Add an excess amount of 2-Methoxyquinoline-4-carboxylic acid to a

known volume of each buffer solution in separate sealed vials. The excess solid should be
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clearly visible.

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C).

[16] Agitate the samples for a predetermined period (typically 24-48 hours) to ensure

equilibrium is reached. Preliminary experiments can establish the minimum time required.

[16]

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid

settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter

does not adsorb the solute.

Quantification: Carefully withdraw a known volume of the clear supernatant.

Analysis: Determine the concentration of the dissolved compound in the supernatant using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.[17][18]

Calculation: The measured concentration is the thermodynamic solubility of the compound at

that specific pH and temperature.

Workflow for Thermodynamic Solubility Determination
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Caption: Workflow for the shake-flask method of solubility determination.

Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound

with acidic or basic functional groups, the pKa value is paramount. It determines the degree of

ionization at a given pH, which directly impacts solubility, permeability across biological

membranes, and receptor binding.[19] 2-Methoxyquinoline-4-carboxylic acid contains a

carboxylic acid group and a weakly basic quinoline nitrogen, making pKa determination

essential.
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Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for pKa determination.[19]

[20] It involves monitoring the pH of a solution as a titrant of known concentration is added

incrementally.

Methodology Rationale: A plot of pH versus the volume of added titrant generates a titration

curve. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to

the midpoint of the buffer region on the curve.[20] This point is mathematically identified as the

inflection point in the curve.

Step-by-Step Protocol:

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0,

7.0, and 10.0).[20][21]

Sample Preparation: Accurately weigh and dissolve a sample of 2-Methoxyquinoline-4-
carboxylic acid in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for

sparingly soluble compounds).[20] A constant ionic strength is maintained using a

background electrolyte like KCl.[21]

Initial pH Adjustment: If titrating the carboxylic acid, the solution can be used directly or made

acidic (e.g., to pH 2) with a strong acid like HCl.[21]

Titration: Immerse the calibrated pH electrode and a stirrer into the sample solution. Begin

titrating by adding small, precise increments (e.g., 0.05-0.1 mL) of a standardized strong

base (e.g., 0.1 M NaOH).[21]

Data Recording: Record the pH value after each addition of titrant, allowing the reading to

stabilize.[20][21]

Data Analysis:

Plot the recorded pH values against the volume of titrant added.
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Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative

plot corresponds to the equivalence point.

The pKa is the pH value at the point where half of the titrant volume required to reach the

equivalence point has been added.

Replicates: Perform a minimum of three titrations to ensure accuracy and calculate the mean

and standard deviation.[21]

Workflow for Potentiometric pKa Determination

Setup Titration Analysis

Calibrate pH Meter Prepare Analyte Solution Add Increments of Titrant Record pH after Each Addition Plot pH vs. Volume Determine Equivalence Point Calculate pKa

Click to download full resolution via product page

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic Properties
Spectroscopic techniques provide invaluable information about the molecular structure and

electronic properties of a compound.[22] They are essential for identity confirmation and

structural elucidation.

Table 2: Key Spectroscopic Data for 2-Methoxyquinoline-4-carboxylic Acid
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Technique Feature Expected Characteristics

¹H NMR Chemical Shifts (δ)

- Aromatic protons on the

quinoline ring system.- A

singlet for the methoxy (-

OCH₃) group protons.- A broad

singlet for the acidic proton of

the carboxylic acid (-COOH).

¹³C NMR Chemical Shifts (δ)

- Resonances for the carbon

atoms of the quinoline ring.- A

resonance for the methoxy (-

OCH₃) carbon.- A resonance

for the carbonyl carbon (-C=O)

of the carboxylic acid.

IR Spectroscopy Absorption Bands (cm⁻¹)

- A very broad O-H stretch from

the carboxylic acid (approx.

2500-3300 cm⁻¹).- A strong

C=O stretch from the

carboxylic acid (approx. 1700-

1725 cm⁻¹).[23]- C=C and

C=N stretches from the

aromatic quinoline ring

(approx. 1500-1600 cm⁻¹).- C-

O stretch from the methoxy

group.

UV-Vis λmax

The quinoline ring system is a

strong chromophore, expected

to show characteristic

absorbance maxima in the UV

region. The exact λmax is pH-

dependent due to the ionizable

groups.
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Advanced Considerations: Polymorphism and
Stability
For drug development professionals, understanding the solid-state properties of a compound is

crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can

significantly impact physical properties, including melting point, solubility, and stability.[17]

While specific polymorphic studies for 2-Methoxyquinoline-4-carboxylic acid are not widely

reported, it is a critical parameter to investigate for any quinoline derivative intended for

pharmaceutical use.

Stability: General stability considerations suggest that the compound should be stored in a

cool, dry, and dark environment to prevent degradation.[24] Its favorable stability makes it a

good candidate for various chemical reactions.[25]

Conclusion
The physical properties of 2-Methoxyquinoline-4-carboxylic acid—its melting point, solubility,

pKa, and spectroscopic fingerprint—are not isolated data points but rather an interconnected

set of characteristics that define its behavior and utility. For the researcher in medicinal

chemistry or the scientist in drug development, a robust understanding and the ability to

experimentally verify these properties are fundamental to advancing new chemical entities. The

protocols and data presented in this guide serve as a comprehensive resource for the

characterization and application of this important heterocyclic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid
(HMDB0257047) [hmdb.ca]

2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological
Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. noveltyjournals.com [noveltyjournals.com]

6. pharmatutor.org [pharmatutor.org]

7. veeprho.com [veeprho.com]

8. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]

9. pharmaffiliates.com [pharmaffiliates.com]

10. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

11. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

12. medpharma12.com [medpharma12.com]

13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

14. byjus.com [byjus.com]

15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

17. researchgate.net [researchgate.net]

18. lifechemicals.com [lifechemicals.com]

19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b158296?utm_src=pdf-custom-synthesis
https://hmdb.ca/metabolites/HMDB0257047
https://hmdb.ca/metabolites/HMDB0257047
https://pubmed.ncbi.nlm.nih.gov/39313876/
https://pubmed.ncbi.nlm.nih.gov/39313876/
https://www.mdpi.com/2073-4344/12/11/1468
https://pubmed.ncbi.nlm.nih.gov/20803621/
https://pubmed.ncbi.nlm.nih.gov/20803621/
https://www.noveltyjournals.com/upload/paper/A%20REVIEW%20ON%20QUINOLINE-20062022-4.pdf
https://www.pharmatutor.org/articles/solubility-determination-drug-discovery-development
https://veeprho.com/impurities/2-methoxyquinoline-4-carboxylic-acid/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9454693.htm
https://www.pharmaffiliates.com/en/10222-62-5-2-methoxyquinoline-4-carboxylic-acid-pa0354530.html
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds005611
https://www.sigmaaldrich.com/US/en/product/aldrich/cds005611
https://medpharma12.com/index.php/2025/04/15/organic-chemistry-practical-bp-208p/
https://www.vedantu.com/chemistry/determination-of-melting-point-of-an-organic-compound
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://d142khf7ia35oz.cloudfront.net/-/media/supporting-documents/pink-sheet/2018/09/who_2.pdf
https://www.researchgate.net/publication/221924417_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility
https://lifechemicals.com/blog/computational-chemistry/443-compound-solubility-measurements-for-early-drug-discovery
http://bulletin.mfd.org.mk/volumes/Volume%2063_2/63_2_003.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Elixir Department: SOP for pKa Determination – V 2.0 – SOP Guide for Pharma
[pharmasop.in]

21. creative-bioarray.com [creative-bioarray.com]

22. people.chem.ucsb.edu [people.chem.ucsb.edu]

23. chem.libretexts.org [chem.libretexts.org]

24. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

25. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [2-Methoxyquinoline-4-carboxylic acid physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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